

Mal-PEG2-VCP-NB: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Mal-PEG2-VCP-NB

Cat. No.: B2897313

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An In-depth Examination of a Cleavable ADC Linker for Targeted Cancer Therapy

This technical guide provides a comprehensive overview of the **Mal-PEG2-VCP-NB** linker, a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the core technical aspects of **Mal-PEG2-VCP-NB**, including its suppliers, chemical properties, mechanism of action, and relevant experimental protocols.

Introduction to Mal-PEG2-VCP-NB

Mal-PEG2-VCP-NB is a cleavable linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies (mAbs). Its structure incorporates three key functional units: a maleimide group for antibody conjugation, a polyethylene glycol (PEG) spacer to enhance solubility, and a valine-citrulline-p-aminobenzylcarbamate (VCP) motif that is specifically cleaved by lysosomal enzymes within target cancer cells. This targeted cleavage mechanism ensures the selective release of the cytotoxic drug at the tumor site, minimizing off-target toxicity and improving the therapeutic index of the ADC.

Suppliers and Pricing

Identifying a reliable supplier is a critical first step in the research and development process. The primary suppliers for **Mal-PEG2-VCP-NB** are MedChemExpress (MCE) and GlpBio.

Supplier	Product Number	Contact for Pricing
MedChemExpress	HY-130084	Inquire
GlpBio	GC50338	Inquire

Pricing information is subject to change and is best obtained by direct inquiry to the suppliers.

Technical Data

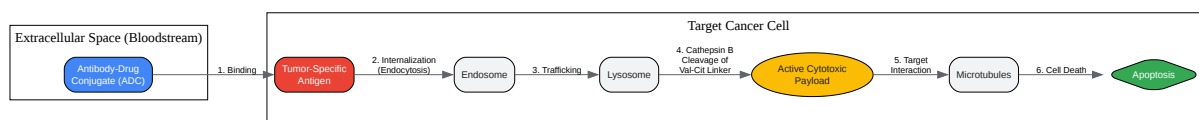
A thorough understanding of the physicochemical properties of **Mal-PEG2-VCP-NB** is essential for its effective implementation in ADC development. The following table summarizes key quantitative data for this linker.

Property	Value	Source
Molecular Formula	C ₃₆ H ₄₅ N ₇ O ₁₃	MedChemExpress CoA
Molecular Weight	783.78 g/mol	MedChemExpress CoA
Purity	≥98% (HPLC)	MedChemExpress CoA
Appearance	White to off-white solid	MedChemExpress CoA
Solubility	Soluble in DMSO	General Technical Data
Storage (Solid)	-20°C (short-term), -80°C (long-term)	MedChemExpress
Storage (in solvent)	-80°C for up to 6 months	MedChemExpress

Mechanism of Action: Targeted Intracellular Cleavage

The efficacy of an ADC utilizing the **Mal-PEG2-VCP-NB** linker is predicated on a precise, multi-step process that culminates in the targeted release of the cytotoxic payload within the cancer

cell.



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Figure 1. Mechanism of action of an ADC with a cleavable Val-Cit linker.

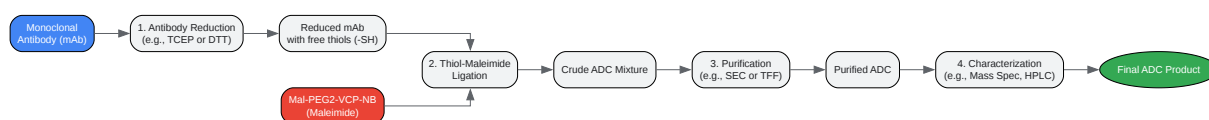
The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, a cellular organelle containing a high concentration of proteolytic enzymes, including Cathepsin B. The acidic environment of the lysosome and the presence of Cathepsin B facilitate the specific cleavage of the valine-citrulline dipeptide within the VCP linker. This cleavage initiates a self-immolative cascade of the p-aminobenzylcarbamate spacer, ultimately releasing the active cytotoxic payload into the cytoplasm of the cancer cell. The liberated drug can then bind to its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following protocols provide a general framework for the conjugation of **Mal-PEG2-VCP-NB** to an antibody, characterization of the resulting ADC, and assessment of its in vitro efficacy.

Antibody-Linker Conjugation Protocol (Thiol-Maleimide Ligation)

This protocol describes the conjugation of a thiol-reactive maleimide linker to a monoclonal antibody through the reduction of interchain disulfide bonds.



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Figure 2. General workflow for ADC conjugation via thiol-maleimide ligation.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- **Mal-PEG2-VCP-NB** linker
- Reducing agent (e.g., TCEP or DTT)
- Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)
- Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
- Analytical instruments (e.g., Mass Spectrometer, HPLC)

Procedure:

- Antibody Reduction:
 - Incubate the mAb with a molar excess of the reducing agent (e.g., 5-10 fold molar excess of TCEP) at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
 - Remove the excess reducing agent by buffer exchange using a desalting column or TFF.
- Thiol-Maleimide Ligation:

- Immediately after reduction, add a solution of **Mal-PEG2-VCP-NB** (typically a 5-10 fold molar excess over the available thiol groups) to the reduced mAb.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
- Quenching:
 - Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
- Purification:
 - Purify the ADC from unreacted linker, payload, and other reaction components using SEC or TFF.
- Characterization:
 - Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry (MS), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC).

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the VCP linker to cleavage by Cathepsin B.

Materials:

- Purified ADC with **Mal-PEG2-VCP-NB** linker
- Recombinant human Cathepsin B
- Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
- DTT (for Cathepsin B activation)
- Reaction quenching solution (e.g., strong acid or organic solvent)
- LC-MS system for analysis

Procedure:

- Cathepsin B Activation:
 - Pre-incubate recombinant Cathepsin B in the assay buffer containing DTT (e.g., 2 mM) at 37°C for 15 minutes.
- Cleavage Reaction:
 - Add the purified ADC to the activated Cathepsin B solution.
 - Incubate the reaction at 37°C.
 - At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the reaction.
- Analysis:
 - Analyze the quenched samples by LC-MS to quantify the amount of released payload over time.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

- Target cancer cell line (expressing the antigen of interest)
- Non-target cell line (negative control)
- Complete cell culture medium
- Purified ADC
- Control antibody (unconjugated)
- Free cytotoxic drug

- Cell viability reagent (e.g., CellTiter-Glo®, MTS)
- 96-well cell culture plates

Procedure:

- Cell Seeding:
 - Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment:
 - Treat the cells with serial dilutions of the ADC, control antibody, and free drug. Include untreated cells as a control.
- Incubation:
 - Incubate the plates for 72-96 hours.
- Viability Assessment:
 - Measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) for the ADC and the free drug.

Conclusion

Mal-PEG2-VCP-NB is a well-designed, cleavable ADC linker that offers a robust platform for the development of targeted cancer therapies. Its specific cleavage by lysosomal proteases ensures controlled drug release within tumor cells, a critical feature for maximizing efficacy while minimizing systemic toxicity. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize this linker in their ADC development programs.

For further detailed information and specific application support, it is recommended to consult the technical resources provided by the suppliers.

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